molecular formula C9H12FNO B3260706 1-(4-Fluoro-3-methoxyphenyl)ethanamine CAS No. 333753-64-3

1-(4-Fluoro-3-methoxyphenyl)ethanamine

Cat. No. B3260706
CAS RN: 333753-64-3
M. Wt: 169.2 g/mol
InChI Key: ZYUQFKDHMDFLHO-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)ethanamine, also known as (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, has the CAS Number 870849-59-5 . It has a linear formula of C9H12FNO . The compound is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 . This indicates that the compound has a chiral center at the carbon atom connected to the amine group (NH2).


Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Fluoro-3-methoxyphenyl)ethanamine is 169.2 . It is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Development

1-(4-Fluoro-3-methoxyphenyl)ethanamine is a compound of interest in the development of new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents. Researchers are exploring its potential as a precursor in the synthesis of drugs aimed at treating neurological disorders, given its structural similarity to known bioactive amines .

Neurotransmitter Research

This compound is being studied for its role in neurotransmitter systems. Its structural resemblance to phenethylamines makes it a valuable tool in understanding the mechanisms of neurotransmitter release, uptake, and receptor binding. This research is crucial for developing treatments for mental health conditions such as depression, anxiety, and schizophrenia .

Chemical Synthesis

1-(4-Fluoro-3-methoxyphenyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile building block in organic chemistry, facilitating the creation of a wide range of compounds for various applications, including pharmaceuticals, agrochemicals, and materials science .

Agrochemical Research

In agrochemical research, this compound is investigated for its potential use in developing new pesticides and herbicides. Its ability to interact with biological systems can be harnessed to create compounds that target specific pests or weeds, improving crop yields and reducing the environmental impact of agriculture .

Material Science

Researchers are exploring the use of 1-(4-Fluoro-3-methoxyphenyl)ethanamine in the development of new materials. Its incorporation into polymers and other materials can impart unique properties, such as enhanced thermal stability, chemical resistance, or mechanical strength. These materials have potential applications in various industries, including electronics, automotive, and aerospace .

Analytical Chemistry

This compound is also used in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This ensures the accuracy and reliability of measurements in various scientific and industrial applications .

Biological Studies

In biological studies, 1-(4-Fluoro-3-methoxyphenyl)ethanamine is used to investigate cellular processes and metabolic pathways. Its interactions with enzymes and receptors can provide insights into the biochemical mechanisms underlying various physiological and pathological conditions. This research can lead to the identification of new drug targets and therapeutic strategies .

Environmental Science

Environmental scientists are studying this compound to understand its behavior and impact in the environment. Its persistence, degradation, and potential toxicity are important factors in assessing its environmental risk. This information is crucial for developing regulations and guidelines to protect ecosystems and human health .

Sigma-Aldrich

Mechanism of Action

®-1-(4-Fluoro-3-methoxyphenyl)ethanamine, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression, anxiety, and other mood disorders.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUQFKDHMDFLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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